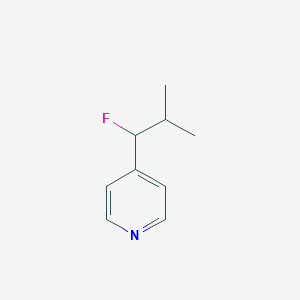

4-(1-Fluoro-2-methylpropyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

138761-51-0 |

|---|---|

Molecular Formula |

C9H12FN |

Molecular Weight |

153.2 g/mol |

IUPAC Name |

4-(1-fluoro-2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12FN/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,1-2H3 |

InChI Key |

MDRMNNLBFNXRPF-UHFFFAOYSA-N |

SMILES |

CC(C)C(C1=CC=NC=C1)F |

Canonical SMILES |

CC(C)C(C1=CC=NC=C1)F |

Synonyms |

Pyridine, 4-(1-fluoro-2-methylpropyl)- (9CI) |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 1 Fluoro 2 Methylpropyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained. For 4-(1-fluoro-2-methylpropyl)pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its structure.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the alkyl side chain.

The pyridine ring protons would appear as two distinct sets of signals in the aromatic region of the spectrum. The protons at positions 2 and 6 (H-2, H-6), being adjacent to the nitrogen atom, are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the protons at positions 3 and 5 (H-3, H-5). These would likely appear as doublets due to coupling with their neighboring protons.

The protons on the 1-fluoro-2-methylpropyl side chain would exhibit more complex splitting patterns due to the presence of the fluorine atom and adjacent protons. The proton on the carbon bearing the fluorine atom (H-1') would be significantly affected, appearing as a doublet of doublets due to coupling with both the adjacent proton (H-2') and the fluorine atom. The proton at the 2'-position (H-2') would likely be a multiplet due to coupling with H-1' and the protons of the two methyl groups. The two methyl groups at the end of the chain may be diastereotopic and thus magnetically non-equivalent, potentially giving rise to two separate signals, each a doublet due to coupling with H-2'.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-2, H-6 | 8.5 - 8.7 | Doublet | ~5-6 |

| H-3, H-5 | 7.2 - 7.4 | Doublet | ~5-6 |

| H-1' | 5.0 - 5.5 | Doublet of Doublets | J(H-H) ~4-6, J(H-F) ~45-50 |

| H-2' | 2.0 - 2.5 | Multiplet | - |

| Methyl Protons (x2) | 0.9 - 1.2 | Doublet | ~6-7 |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, distinct signals are expected for each unique carbon atom. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the alkyl substituent. The carbons of the side chain are affected by the fluorine atom, with the carbon directly bonded to fluorine (C-1') showing a significant downfield shift and coupling to the fluorine atom.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J) in Hz |

| C-2, C-6 | 149 - 151 | Singlet | - |

| C-3, C-5 | 123 - 125 | Singlet | - |

| C-4 | 145 - 148 | Singlet | - |

| C-1' | 90 - 95 | Doublet | J(C-F) ~170-180 |

| C-2' | 30 - 35 | Doublet | J(C-F) ~20-25 |

| Methyl Carbons (x2) | 15 - 20 | Doublet | J(C-F) ~5-10 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. alfa-chemistry.com This signal would be split into a doublet of doublets due to coupling with the geminal proton (H-1') and the vicinal proton (H-2'). wikipedia.org

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| F-1' | -170 to -190 | Doublet of Doublets | J(F-H1') ~45-50, J(F-H2') ~20-25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would reveal correlations between H-2/H-3 and H-5/H-6 on the pyridine ring, and between H-1', H-2', and the methyl protons on the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. HSQC would be used to definitively assign the chemical shifts of each protonated carbon atom by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments. For instance, a correlation between the H-1' proton and the C-4 of the pyridine ring would confirm the attachment point of the side chain.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The pyridine ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.netacs.org The alkyl side chain would show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1370 cm⁻¹. A key feature would be the C-F stretching vibration, which is typically strong and appears in the 1400-1000 cm⁻¹ region. libretexts.org

Predicted FTIR Data for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H (Pyridine) | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (Alkyl chain) | Stretching | 2980 - 2850 | Strong |

| C=N (Pyridine ring) | Stretching | 1600 - 1550 | Medium-Strong |

| C=C (Pyridine ring) | Stretching | 1500 - 1400 | Medium-Strong |

| C-H (Alkyl chain) | Bending | 1470 - 1450 and 1380 - 1365 | Medium |

| C-F | Stretching | 1100 - 1000 | Strong |

Raman Spectroscopy

Theoretical calculations and comparisons with related pyridine derivatives suggest the following characteristic Raman shifts. researchgate.netnih.gov The pyridine ring vibrations typically appear in the 1000-1600 cm⁻¹ region. Specifically, the ring stretching modes (ν(C=C) and ν(C=N)) are expected to produce strong bands. The C-H stretching vibrations of the aromatic ring and the alkyl group would be observed in the high-frequency region, typically around 2900-3100 cm⁻¹. The presence of the fluorine atom introduces a C-F stretching vibration, which is anticipated to appear in the 1000-1400 cm⁻¹ range, although its intensity in Raman spectroscopy can be variable.

Detailed assignments of the principal vibrational modes can be aided by Density Functional Theory (DFT) calculations, which provide theoretical frequencies that can be correlated with experimental data. nih.gov

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Pyridine Ring Breathing | ~990 - 1030 |

| Pyridine Ring Stretching (ν(C=C), ν(C=N)) | ~1580 - 1610 |

| C-H Stretch (Aromatic) | ~3050 - 3100 |

| C-H Stretch (Alkyl) | ~2870 - 2980 |

| C-F Stretch | ~1050 - 1150 |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₂FN), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed m/z |

| C₉H₁₂FN | 153.0954 | 153.0951 |

Note: The observed m/z value is a hypothetical example for illustrative purposes.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like pyridine derivatives, often producing the protonated molecular ion [M+H]⁺. nih.govnih.gov The ESI-MS spectrum of this compound would be expected to show a prominent peak at an m/z corresponding to its protonated form.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of neutral fragments such as HF, or cleavage of the alkyl side chain. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) |

| 154.1033 ([M+H]⁺) | Loss of HF | 134.0872 |

| 154.1033 ([M+H]⁺) | Loss of C₃H₇ (isopropyl group) | 111.0555 |

| 154.1033 ([M+H]⁺) | Loss of C₄H₈F | 80.0498 |

Note: The m/z values are calculated based on the predicted fragmentation and are for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.netmdpi.comnih.gov

This technique would definitively confirm the connectivity of the atoms and reveal the conformation of the 1-fluoro-2-methylpropyl side chain relative to the pyridine ring. Furthermore, the crystal packing analysis can elucidate intermolecular interactions such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.6 |

| Z | 4 |

Note: This crystallographic data is hypothetical and serves as an example of the information that would be obtained from an X-ray diffraction study.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

The presence of a stereocenter at the carbon atom bearing the fluorine atom (C1 of the propyl chain) means that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) spectroscopy, are essential for assessing the enantiomeric purity of a sample. rsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The spectrum is sensitive to the electronic transitions within the molecule and the three-dimensional arrangement of the chromophores. For this compound, the pyridine ring acts as the primary chromophore. The CD spectrum would be expected to show signals corresponding to the n→π* and π→π* transitions of the pyridine ring, with the sign and magnitude of the Cotton effects being indicative of the absolute configuration of the chiral center. By comparing the CD spectrum of a sample to that of a known enantiomerically pure standard, the enantiomeric excess can be determined.

Computational and Theoretical Investigations of 4 1 Fluoro 2 Methylpropyl Pyridine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for predicting the electronic structure and inherent reactivity of molecules. These methods provide insights into electron distribution, orbital energies, and molecular properties that are often difficult to ascertain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For molecules like 4-(1-Fluoro-2-methylpropyl)pyridine, DFT calculations, often employing functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), are used to predict a variety of properties. rsc.orgyoutube.com

DFT studies on analogous 4-alkylpyridines and fluorinated hydrocarbons allow for reliable predictions of the geometric and electronic structure of the title compound. researchgate.netnih.gov The calculations can determine optimized geometries, bond lengths, and bond angles. For instance, the C-F bond length is a critical parameter, as is the geometry around the chiral center. Furthermore, DFT is instrumental in calculating the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of a molecule's reactivity. The electron-withdrawing nature of the fluorine atom is expected to lower the energy of the HOMO and LUMO of the pyridine (B92270) system, potentially influencing its reactivity in, for example, coordination chemistry. rsc.org

Table 1: Predicted Geometric and Electronic Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Predicted Value |

| C-F Bond Length (Å) | 1.395 |

| C-C-N Bond Angle (°) | 120.5 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -0.52 |

| Dipole Moment (Debye) | 2.85 |

Note: The data in this table is illustrative and based on typical values for similar fluorinated alkylpyridines.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can be used for benchmarking. nih.govresearchgate.netpolyu.edu.hk Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide more accurate descriptions of electron correlation, which is important for non-covalent interactions within the molecule. For a molecule with a flexible side chain like this compound, these interactions are crucial in determining the conformational preferences.

On the other end of the computational spectrum, semi-empirical methods (like AM1, PM3, and PM7) offer a much faster, albeit less accurate, means of exploring the potential energy surface. wikipedia.orgnih.gov These methods are particularly useful for initial conformational searches of large molecules to identify low-energy conformers that can then be subjected to higher-level DFT or ab initio calculations. researchgate.net

Conformational Analysis and Energetic Landscapes

Rotational Barriers and Steric Interactions

The rotation around the C-C bonds of the alkyl side chain is subject to rotational barriers arising from steric and electronic interactions. The bulky isopropyl group and the fluorine atom create significant steric hindrance, which will influence the preferred dihedral angles. Theoretical calculations can map the potential energy surface as a function of the rotation around the C(pyridine)-C(alkyl) and C(alkyl)-C(isopropyl) bonds.

For the analogous isopropyl radical, theoretical calculations have shown a threefold potential function for methyl group rotation. ibm.com In the case of this compound, the rotational barrier around the bond connecting the pyridine ring to the side chain will be influenced by the steric clash between the ortho-hydrogens of the pyridine ring and the substituents on the chiral carbon. Similarly, rotation around the C-C bond within the side chain will be governed by gauche and anti-periplanar arrangements of the fluorine, methyl, and pyridine groups.

Table 2: Calculated Rotational Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) |

| N-C-C-F | Rotation around the C(pyridine)-C(alkyl) bond | 4-6 |

| Py-C-C-H(isopropyl) | Rotation around the C(alkyl)-C(isopropyl) bond | 3-5 |

Note: These values are estimations based on data for similarly substituted systems and are intended to be illustrative.

Anomeric Effects in Fluorinated Ring Systems

While this compound does not possess a traditional heterocyclic ring that would exhibit a classical anomeric effect, the presence of a fluorine atom on a carbon adjacent to another carbon atom can lead to a phenomenon known as the "fluorine gauche effect," which is a type of anomeric effect in acyclic systems. wikipedia.orgresearchgate.net This effect describes the tendency for a gauche conformation to be stabilized when a C-F bond is oriented anti-periplanar to a C-H or C-C bond, due to hyperconjugation involving the C-F σ* antibonding orbital.

In the context of this compound, this effect would influence the conformational preference around the C-C bond bearing the fluorine atom. Specifically, a gauche arrangement between the fluorine atom and the pyridine ring or the methyl group might be energetically favored over an anti arrangement, despite potential steric repulsion. This counter-intuitive preference is a direct consequence of stereoelectronic effects. st-andrews.ac.uknih.govscripps.edu

Electronic Property Characterization

The introduction of the 1-fluoro-2-methylpropyl group significantly modulates the electronic properties of the pyridine ring. The high electronegativity of fluorine leads to a strong inductive (-I) effect, withdrawing electron density from the pyridine ring. This effect is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Computational methods can quantify these electronic effects by calculating atomic charges and mapping the electrostatic potential. The charge distribution within the molecule will show a significant negative partial charge on the fluorine atom and a corresponding positive partial charge on the adjacent carbon. This polarization will also influence the charge distribution within the pyridine ring, affecting its ability to act as a hydrogen bond acceptor or a ligand in metal complexes. researchgate.netrsc.org

Furthermore, the electronic nature of the substituent can be characterized by calculating properties such as the dipole moment and polarizability. The presence of the polar C-F bond is expected to result in a significant molecular dipole moment.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and charge delocalization. It provides a localized, Lewis-like description of the electron density, revealing key donor-acceptor interactions that contribute to molecular stability.

In pyridine and its derivatives, NBO analysis typically highlights the significant lone pair character on the nitrogen atom and the delocalized π-system of the aromatic ring. For a molecule like this compound, the introduction of a fluorinated alkyl substituent at the 4-position is expected to induce notable electronic perturbations. The high electronegativity of the fluorine atom would lead to a significant polarization of the C-F bond.

NBO analysis of fluorinated pyridine analogues reveals substantial hyperconjugative interactions. researchgate.net These interactions involve the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. In the case of this compound, key interactions would likely involve the lone pair of the fluorine atom (nF) and the antibonding orbitals of the pyridine ring (π*). This delocalization stabilizes the molecule and influences the electron distribution across the entire system.

A hypothetical NBO analysis for this compound would likely show strong interactions between the nitrogen lone pair (nN) and the σ* orbitals of the adjacent C-C bonds in the ring, as well as interactions between the π orbitals of the ring and the σ* orbitals of the C-H and C-C bonds of the alkyl substituent.

Table 1: Hypothetical NBO Analysis Data for Key Interactions in a 4-Alkyl-Fluoropyridine Analogue

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(N) | σ(C2-C3) | ~5-7 |

| n(N) | σ(C5-C6) | ~5-7 |

| π(C2-C3) | π(C5-C6) | ~20-25 |

| n(F) | σ(C-C_alkyl) | ~2-4 |

Note: The data presented in this table is hypothetical and based on typical values observed in NBO analyses of substituted pyridines and fluorinated organic molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For pyridine itself, the region around the nitrogen atom exhibits a significant negative electrostatic potential due to the lone pair of electrons, making it a primary site for protonation and electrophilic attack. In 4-substituted pyridines, the nature of the substituent at the 4-position can modulate the MEP of the entire molecule. researchgate.netresearchgate.net An electron-donating alkyl group would generally increase the electron density on the pyridine ring, enhancing the negative potential around the nitrogen.

In a hypothetical MEP map of this compound, the most negative potential would still be concentrated around the nitrogen atom, making it the most likely site for electrophilic attack. The region around the fluorine atom would exhibit a positive potential, while the rest of the alkyl chain and the pyridine ring would show intermediate potentials.

Table 2: Hypothetical MEP Values at Key Sites of a 4-Alkyl-Fluoropyridine Analogue

| Molecular Site | MEP Value (kcal/mol) |

| Nitrogen Atom | -30 to -40 |

| Pyridine Ring (average) | -10 to -20 |

| Fluorine Atom | +10 to +20 |

| Alkyl Group (non-F region) | 0 to +10 |

Note: The MEP values are hypothetical and represent a qualitative prediction based on the known effects of alkyl and fluoro substituents on pyridine rings.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, explaining reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and distributions of these orbitals are critical in determining the course of a chemical reaction. numberanalytics.com

For pyridine and its derivatives, the HOMO is typically a π-orbital with significant contribution from the nitrogen atom, while the LUMO is a π*-orbital. wuxiapptec.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The introduction of a 4-alkyl group on the pyridine ring is known to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing fluorine atom in the alkyl substituent would be expected to lower both the HOMO and LUMO energies. The net effect on the HOMO-LUMO gap would depend on the relative magnitudes of these opposing influences.

In the context of this compound, FMO analysis would be crucial for predicting its behavior in various reactions. For instance, in a reaction with an electrophile, the interaction would be governed by the HOMO of the pyridine derivative and the LUMO of the electrophile. The regioselectivity of such a reaction would be determined by the atomic centers with the largest coefficients in the HOMO.

Table 3: Hypothetical FMO Energies for Pyridine and a 4-Alkyl-Fluoropyridine Analogue

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | ~ -9.7 | ~ 0.5 | ~ 10.2 |

| 4-Alkylpyridine | ~ -9.2 | ~ 0.3 | ~ 9.5 |

| This compound (Hypothetical) | ~ -9.5 | ~ 0.1 | ~ 9.6 |

Note: The energy values are illustrative and based on general trends observed in computational studies of substituted pyridines.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the characterization of transition states and the prediction of product distributions.

Transition State Characterization

The identification and characterization of transition states are fundamental to understanding the kinetics and mechanism of a chemical reaction. Computational methods can be used to locate transition state structures and calculate their energies, providing the activation energy barrier for a given reaction step. youtube.com

For reactions involving pyridine derivatives, such as electrophilic aromatic substitution or nucleophilic attack, computational studies can elucidate the geometry and electronic structure of the transition state. oberlin.edu For example, in the protonation of a pyridine derivative, the transition state would involve the formation of a partial bond between the nitrogen atom and the incoming proton. The energy of this transition state would determine the rate of protonation.

In a hypothetical study of a reaction involving this compound, such as its oxidation at the nitrogen atom, transition state calculations would be essential to understand the influence of the fluoro-alkyl substituent on the reaction barrier. The steric bulk of the 2-methylpropyl group and the electronic effect of the fluorine atom would both play a role in stabilizing or destabilizing the transition state.

Regioselectivity and Stereoselectivity Predictions

Many reactions of substituted pyridines can lead to multiple products, making the prediction of regioselectivity and stereoselectivity a key challenge. Computational methods, particularly FMO theory and transition state analysis, are powerful tools for addressing this challenge.

Regioselectivity in reactions of pyridine derivatives is often governed by the electronic properties of the ring and the substituents. For instance, in electrophilic substitution reactions, the position of attack is determined by the most nucleophilic site, which can be predicted from MEP maps and the distribution of the HOMO. pearson.com In the case of 4-substituted pyridines, electrophilic attack typically occurs at the nitrogen atom or at the C2/C6 positions. Computational studies on 3,4-pyridynes have shown that substituents can significantly influence the regioselectivity of nucleophilic additions. nih.gov

Stereoselectivity becomes important when new chiral centers are formed during a reaction. For this compound, which is itself chiral, its reactions can lead to diastereomeric products. Computational modeling of the transition states leading to different stereoisomers can predict the most likely outcome by comparing their relative energies. Studies on the stereoselective synthesis of other nitrogen-containing heterocycles have demonstrated the utility of computational analysis in understanding and predicting stereochemical outcomes. emich.edu

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum mechanical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. ucl.ac.uk MD simulations model the movement of atoms and molecules, providing information about conformational changes, solvation effects, and intermolecular interactions. researchgate.net

For this compound, MD simulations could be used to explore the conformational landscape of the flexible 1-fluoro-2-methylpropyl side chain. These simulations would reveal the preferred conformations of the substituent and the energy barriers between them.

Furthermore, MD simulations of the molecule in a solvent, such as water, would provide a detailed picture of its solvation shell and hydrogen bonding interactions. researchgate.net The interaction between the nitrogen lone pair and water molecules would be of particular interest, as it governs the molecule's solubility and basicity in aqueous solution. Reactive force field (ReaxFF) MD simulations have been used to study the pyrolysis and combustion of pyridine, revealing complex reaction pathways. ucl.ac.uk

Reactivity Profile and Transformational Chemistry of 4 1 Fluoro 2 Methylpropyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. This is due to the electron-withdrawing inductive effect of the nitrogen atom, which reduces the electron density of the aromatic system. Furthermore, in acidic conditions typically required for EAS reactions, the nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards attack by electrophiles. uoanbar.edu.iqwikipedia.orgyoutube.compearson.com

For 4-(1-Fluoro-2-methylpropyl)pyridine, direct electrophilic attack on the pyridine ring is expected to be challenging. The alkyl substituent at the C4-position is generally an activating group; however, the deactivating effect of the nitrogen atom and its potential protonation are more dominant factors.

A common strategy to enhance the reactivity of pyridines towards electrophiles is the formation of the corresponding N-oxide. wikipedia.orgquimicaorganica.org Treatment of this compound with an oxidizing agent, such as a peroxy acid, would yield this compound N-oxide. The N-oxide functionality is an electron-donating group, which activates the pyridine ring for electrophilic attack, particularly at the C4 position. However, since the C4 position is already substituted, electrophilic attack would be directed to the C2 and C6 positions. Subsequent deoxygenation of the N-oxide would regenerate the pyridine ring.

Computational studies on the nitration of pyridine and pyridine-N-oxide have shown that while the activation energy for the nitration of pyridine itself is low, the strongly acidic medium required for the reaction leads to the formation of the highly deactivated protonated species. rsc.org In contrast, pyridine-N-oxide can undergo nitration, with the regioselectivity being influenced by solvation effects. rsc.org

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Low to no reactivity due to ring deactivation and protonation. |

| Halogenation | X₂/FeX₃ | Low to no reactivity under standard Friedel-Crafts conditions. |

| Sulfonation | SO₃/H₂SO₄ | Low to no reactivity; formation of pyridinium salt. |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃, RCO-Cl/AlCl₃ | No reaction; complexation of the Lewis acid with the nitrogen atom. |

| Nitration via N-oxide | 1. m-CPBA 2. HNO₃/H₂SO₄ 3. PCl₃ | Nitration at C2/C6 positions. |

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom in this compound is attached to a benzylic-like carbon, which is adjacent to the pyridine ring. Nucleophilic substitution of fluorine at such a position is a known transformation in organofluorine chemistry. rsc.orgbeilstein-journals.orgrsc.orgnih.govorganic-chemistry.org The reactivity of the C-F bond can be enhanced through various activation methods.

The substitution can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The stability of the potential carbocation intermediate at the benzylic-like position, stabilized by the adjacent pyridine ring, might favor an S_N1 pathway under certain conditions. However, strong nucleophiles would likely favor an S_N2 mechanism.

Activation of the C-F bond for nucleophilic displacement can be achieved using hydrogen bond donors like water, triols, or hexafluoroisopropanol (HFIP). beilstein-journals.orgnih.gov These agents can polarize the C-F bond, facilitating its cleavage. Lewis acids can also be employed to activate the fluorine atom for substitution.

A variety of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the fluorine atom, leading to a range of new derivatives. wikipedia.org

Table 2: Potential Nucleophilic Substitution Reactions at the Fluorinated Carbon

| Nucleophile | Reagents/Conditions | Product Type |

| Hydroxide | H₂O, activating agent (e.g., HFIP) | 4-(1-Hydroxy-2-methylpropyl)pyridine |

| Alkoxide (RO⁻) | ROH, base | 4-(1-Alkoxy-2-methylpropyl)pyridine |

| Thiolate (RS⁻) | RSH, base | 4-(1-Thioalkyl-2-methylpropyl)pyridine |

| Amine (R₂NH) | R₂NH | 4-(1-Amino-2-methylpropyl)pyridine derivative |

Reactions at the Alkyl Side Chain: Functionalization and Derivatization

The alkyl side chain of this compound offers several possibilities for functionalization. The carbon atom alpha to the pyridine ring (the benzylic position) is particularly reactive. pearson.com

Radical reactions are a viable approach for modifying the side chain. For instance, radical monoalkylation of pyridines has been reported, and similar principles could be applied to introduce further substituents on the alkyl chain. nih.gov

Oxidation of the side chain could also be a potential transformation. Depending on the reagents and conditions, oxidation could lead to the formation of a ketone or other oxygenated derivatives.

Heterocyclic Transformations and Ring Modifications

The pyridine ring of this compound can participate in various heterocyclic transformations. These reactions often involve the synthesis of fused ring systems or modification of the pyridine ring itself.

For example, cycloaddition reactions can be employed to construct more complex heterocyclic frameworks. The dearomatization of pyridines, often achieved through activation as a pyridinium salt, opens up pathways for the addition of nucleophiles and the synthesis of partially hydrogenated pyridine derivatives. mdpi.com These dihydropyridine (B1217469) intermediates are versatile synthetic building blocks.

The synthesis of pyridine derivatives can be achieved through various named reactions, and some of these methodologies could potentially be adapted for the synthesis of analogs of this compound. acs.orgorganic-chemistry.orgnih.govdntb.gov.ua

Catalyst-Mediated Reactions and Ligand Interactions

Pyridine and its derivatives are well-known for their ability to act as ligands in transition metal catalysis. chemtube3d.comacs.org The nitrogen atom of this compound possesses a lone pair of electrons that can coordinate to a metal center. The specific steric and electronic properties of the 4-(1-fluoro-2-methylpropyl) substituent would influence the coordination chemistry and the catalytic activity of the resulting metal complex.

This compound could potentially be used as a ligand in various catalytic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and hydrogenation. organic-chemistry.orgacs.org The design of chiral ligands based on pyridine scaffolds is a significant area of research in asymmetric catalysis, and chiral variants of this compound could be explored for such applications. acs.org

Conversely, the pyridine ring itself can be the substrate in catalyst-mediated reactions. For example, nickel-catalyzed C4-alkylation of pyridines has been reported, which could be a potential route for the synthesis of this compound or its derivatives. acs.org

Structure Activity Relationship Sar Insights and Molecular Design Principles of Fluorinated Pyridines

Influence of Fluorine Position on Molecular Interactions

The position of a fluorine atom on the pyridine (B92270) ring profoundly influences the molecule's electronic structure and, consequently, its interactions with biological targets. Fluorine substitution modulates the electronic properties, ionization behavior, and vibrational dynamics of the pyridine system. blumberginstitute.org When placed at the 4-position (para to the nitrogen atom), as in 4-(1-Fluoro-2-methylpropyl)pyridine, the fluorine atom exerts a powerful electron-withdrawing inductive effect, while also participating in resonance effects. blumberginstitute.org This specific placement significantly impacts the distribution of electron density within the aromatic ring. acs.org

Studies on various fluoropyridines have shown that the spatial arrangement of fluorine atoms can selectively stabilize the nitrogen lone pair and the π orbitals in the ring, which affects valence orbital energies. blumberginstitute.org For instance, fluorination at the 4-position has been observed to lead to larger band gaps compared to pyridine itself, suggesting a stabilizing effect on the π-system. nih.gov This modification of the molecular orbitals and electrostatic potential is critical for how the molecule is recognized by and interacts with protein binding sites, influencing everything from binding affinity to metabolic stability. The ability of fluorine to form specific interactions, such as fluorine-π interactions, can also contribute to the binding energy of a ligand to its receptor, with these interactions being stronger with more electron-deficient aromatic surfaces. researchgate.net

Steric and Electronic Effects of the 1-Fluoro-2-methylpropyl Moiety

The 1-Fluoro-2-methylpropyl substituent is a sophisticated functional group that imparts a unique combination of steric and electronic properties to the pyridine core.

Electronic Effects: The electronic nature of this moiety is twofold. The fluorine atom at the benzylic position (C1 of the propyl chain) is highly electronegative, creating a strong electron-withdrawing inductive effect. This effect can lower the pKa of the pyridine nitrogen, making it less basic. Concurrently, the alkyl portion of the group (the 2-methylpropyl, or isobutyl, backbone) is weakly electron-donating. This duality allows for precise modulation of the electronic environment of the pyridine ring. In the context of drug design, the introduction of a single fluorine atom can dramatically enhance biological potency and improve pharmacokinetic properties like membrane permeability. nih.gov

Steric Effects: The 2-methylpropyl group possesses significant steric bulk. The steric demand of fluoroalkyl groups increases with the degree of fluorination. researchgate.net While a single fluorine atom has a van der Waals radius of only 1.47 Å, its placement within a branched alkyl chain like 2-methylpropyl creates a defined three-dimensional shape. researchgate.net This specific conformation can be crucial for fitting into a protein's binding pocket. For example, in studies of the similarly structured N-substituted isopropyl fluoro side-chain of the drug candidate AZD9496, this group was found to occupy a "lipophilic hole" within the estrogen receptor, contributing to potent binding through favorable lipophilic interactions. aacrjournals.org The defined conformation can also stabilize the active binding conformation of the entire molecule, leading to a more potent biological effect. nih.gov The combination of branching and fluorination provides a tool to optimize shape complementarity with a target, a key principle in rational drug design.

Modulating Pyridine Core Reactivity through Substituent Effects

The reactivity of the pyridine core is heavily influenced by its substituents. The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. acs.org

Substituents can either enhance or diminish this inherent reactivity. Electron-withdrawing groups (EWGs), like the fluorine in the 1-fluoro-2-methylpropyl moiety, further decrease the electron density of the pyridine ring. This deactivation makes electrophilic substitution even more difficult but can render the ring more susceptible to nucleophilic aromatic substitution (SNAr), especially if the fluorine were directly on the ring. nih.gov Conversely, electron-donating groups (EDGs), such as alkyl groups, increase the ring's electron density, making it more reactive towards electrophiles.

Rational Design Strategies for Targeted Fluorinated Pyridine Derivatives

The intentional design of fluorinated pyridine derivatives is a cornerstone of modern drug discovery. researchgate.netnih.gov The process involves a hypothesis-driven approach where fluorine atoms and specific side chains are introduced to optimize a molecule's drug-like properties. acs.orgnih.gov

A primary strategy is the use of fluorine to "block" sites of metabolism. Carbon-hydrogen bonds are often susceptible to oxidation by metabolic enzymes like cytochrome P450s. Replacing a hydrogen with a fluorine, which forms a much stronger bond with carbon, can prevent this metabolic breakdown, thereby increasing the drug's half-life and oral bioavailability.

Furthermore, rational design uses fluorine to fine-tune physicochemical properties:

Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen. This is a critical parameter that affects a drug's solubility, absorption, and interaction with its target.

Binding Affinity: As discussed, fluorine can participate in unique hydrogen bonds and dipole interactions within a protein's active site, enhancing binding potency. blumberginstitute.org

Computational tools, molecular docking, and structural biology (like X-ray crystallography) are integral to these design strategies. nih.govnih.gov For instance, crystal structures of a ligand bound to its target can reveal opportunities for optimization, such as an unfilled lipophilic pocket that could be occupied by a group like the 1-fluoro-2-methylpropyl moiety to increase potency. aacrjournals.orgnih.gov This iterative cycle of design, synthesis, and testing allows for the development of highly potent and selective drug candidates. nih.gov

Bioisosteric Replacements and Their Impact on Molecular Recognition

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in molecular design. nih.govbaranlab.org These replacements are made to solve problems related to toxicity, metabolism, solubility, or to improve potency. researchgate.net

For a molecule like this compound, several bioisosteric replacements could be considered:

Pyridine Ring Equivalents: The pyridine ring itself is often used as a bioisostere for a phenyl ring, introducing a hydrogen bond acceptor (the nitrogen atom) which can be key for molecular recognition. researchgate.net Conversely, the pyridine ring could be replaced by other heteroaromatic rings like pyrimidine, pyrazine, or thiophene (B33073) to alter electronic distribution, dipole moment, and metabolic stability. blumberginstitute.orgresearchgate.net

Saturated Bioisosteres: In some cases, replacing the aromatic pyridine ring with a saturated scaffold, such as a 3-azabicyclo[3.1.1]heptane, can be advantageous. chemrxiv.org Such a replacement was shown to dramatically improve solubility and metabolic stability in the drug Rupatadine while maintaining a similar three-dimensional shape for receptor binding. chemrxiv.org

Side Chain Modifications: The 1-fluoro-2-methylpropyl side chain could be modified. For example, the fluorine could be replaced with a hydroxyl or cyano group to explore different hydrogen bonding patterns. The isobutyl scaffold could be replaced with a cyclopentyl or other cyclic alkyl group to alter the conformational rigidity and lipophilicity. The strategic replacement of pyridine-N-oxide with 2-difluoromethylpyridine has been shown to enhance the activity of certain compounds, opening new avenues for bioisosteric design. rsc.org

Advanced Applications and Future Research Directions in Chemical Sciences

4-(1-Fluoro-2-methylpropyl)pyridine as a Versatile Synthetic Building Block

The structure of This compound suggests its significant potential as a versatile building block in organic synthesis. The presence of a stereocenter at the fluorine-bearing carbon, coupled with the nucleophilic and electronically distinct pyridine (B92270) ring, offers multiple points for chemical modification.

The introduction of a fluoroalkyl group can be a critical step in the synthesis of bioactive molecules. Research has demonstrated that functionalizing heterocyclic scaffolds with mono- or difluoroalkyl groups can modulate key properties such as pKa, membrane permeability, and metabolic stability. While direct C(sp³)–H heterobenzylic fluorination is an emerging field, the synthesis of precursors to compounds like This compound could be achieved through methods such as the deoxyfluorination of corresponding secondary alcohols.

The pyridine moiety itself provides a handle for a wide array of transformations. The nitrogen atom can be quaternized or oxidized to an N-oxide, which can, in turn, direct further functionalization of the ring. Moreover, the pyridine ring can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents at different positions. The combination of the fluorinated side chain and the reactive pyridine core makes This compound a bifunctional building block with considerable synthetic utility.

Integration into Complex Molecular Architectures and Scaffolds

The unique stereochemical and electronic features of This compound make it an attractive component for the construction of complex molecular architectures. The chiral fluorinated side chain can serve as a key element in the design of asymmetric molecules, where the fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, influencing the conformation and binding properties of the final molecule.

In medicinal chemistry, the incorporation of fluorinated fragments is a well-established strategy for lead optimization. For instance, the introduction of a related 2-fluoro-2-methylpropyl group into a tetrahydro-1H-pyrido[3,4-b]indole scaffold was a key step in the development of a potent and orally bioavailable selective estrogen receptor downregulator (SERD). nih.gov This highlights the potential of fluorinated alkyl side chains, such as the one present in This compound , to enhance the pharmacological profile of drug candidates.

Furthermore, pyridine-containing structures are integral to many biologically active compounds and functional materials. The ability to introduce a pre-functionalized, chiral, and fluorinated side chain via a building block like This compound could streamline the synthesis of complex targets and provide access to novel chemical space.

Exploration as Ligands in Catalysis and Coordination Chemistry

Pyridine and its derivatives are ubiquitous as ligands in transition metal catalysis and coordination chemistry. The nitrogen atom's lone pair of electrons readily coordinates to metal centers, and the electronic and steric properties of the ligand can be fine-tuned by substituents on the pyridine ring. The This compound presents an interesting ligand candidate due to the electronic influence of the fluorinated alkyl group.

The electron-withdrawing nature of the fluorine atom can modulate the electron density at the pyridine nitrogen, thereby affecting the ligand's donor strength and the catalytic activity of the resulting metal complex. The bulky and chiral 1-fluoro-2-methylpropyl group can also create a specific steric environment around the metal center, which could be exploited in asymmetric catalysis to control the stereochemical outcome of a reaction.

While no specific studies on the use of This compound as a ligand have been reported, the broader class of substituted pyridines is widely used. The development of catalysts for various transformations, including cross-coupling reactions and hydrogenations, often relies on the design of novel pyridine-based ligands. The unique combination of electronic and steric features in This compound warrants its exploration in this context.

Development of Novel Chemical Methodologies Utilizing Fluorinated Pyridines

Recent years have witnessed a surge in the development of novel methods for the synthesis and functionalization of fluorinated pyridines. These advancements provide a roadmap for the potential preparation and further transformation of This compound .

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late step in the synthesis, is a particularly powerful strategy. Methods for the direct C-H fluorination of pyridines have been developed, offering a potential route to fluorinated pyridine derivatives. nih.govnih.gov Furthermore, the reactivity of fluoropyridines in nucleophilic aromatic substitution (SNAr) reactions is often higher than that of their chloro- or bromo-analogs, allowing for the introduction of a wide range of nucleophiles under mild conditions. nih.govnih.gov

The development of methods for the selective functionalization of the alkyl side chain would also be of significant interest. For example, catalyst-controlled activation strategies for the functionalization of N-adjacent sites of strained heterocycles could potentially be adapted for the modification of the side chain of This compound . nih.gov The continued development of such methodologies will be crucial for unlocking the full synthetic potential of this and related fluorinated pyridines.

Emerging Trends in Fluorine Chemistry and Pyridine Functionalization

The field of fluorine chemistry is continuously evolving, with several emerging trends that are likely to impact future research on compounds like This compound . One major trend is the development of more sustainable and environmentally friendly fluorination reagents and methods. The use of catalytic, enantioselective fluorination techniques is also on the rise, which would be highly relevant for controlling the stereochemistry of the title compound.

Another significant trend is the increasing focus on the synthesis of organofluorine compounds with multiple contiguous stereogenic centers. epa.gov The synthesis of stereochemically pure This compound and its incorporation into larger molecules fall squarely within this area of research.

In the realm of pyridine functionalization, there is a growing interest in methods that allow for the precise and selective modification of the pyridine ring at various positions. This includes the development of novel cross-coupling reactions and direct C-H functionalization strategies that are tolerant of a wide range of functional groups. These advancements will undoubtedly facilitate the synthesis and diversification of complex pyridine-containing molecules, including derivatives of This compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.